2-Bromo-4-cyano-6-fluorobenzoic acid
Description
2-Bromo-4-cyano-6-fluorobenzoic acid is a halogenated benzoic acid derivative featuring bromine, fluorine, and cyano substituents on the aromatic ring.
Properties
IUPAC Name |
2-bromo-4-cyano-6-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZPRVXYQDTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806848-24-7 | |
| Record name | 2-bromo-4-cyano-6-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyano-6-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-cyano-6-fluorobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium on carbon).
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines.
Coupling Products: Biaryl compounds with various functional groups.
Reduction Products: Amines derived from the reduction of the cyano group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFNO
- Molecular Weight : 220.01 g/mol
- Functional Groups :
- Bromine (Br) : Increases electrophilicity.
- Cyano (CN) : Enhances nucleophilicity and solubility.
- Fluorine (F) : Boosts lipophilicity and stability.
Medicinal Chemistry
2-Bromo-4-cyano-6-fluorobenzoic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Its derivatives are investigated for potential therapeutic effects, particularly in oncology and antimicrobial research.
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, inducing apoptosis through the generation of reactive oxygen species (ROS) .
Organic Synthesis
The compound is utilized in the synthesis of complex organic molecules. Its unique structure allows for modifications that lead to compounds with enhanced biological activity or specificity.
- Synthesis of Pharmaceuticals : It acts as a building block for creating new drug candidates with improved efficacy and reduced side effects .
Agrochemicals
Research indicates that this compound can be used in the development of agrochemicals, particularly pesticides. Its fluorinated structure enhances the bioactivity of pesticide formulations.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action : The bromine atom facilitates electrophilic substitution reactions, while the cyano group can participate in nucleophilic attacks on biological targets. The fluorine atom enhances the compound's stability, making it more amenable to biological interactions .
Case Study 1: Anticancer Activity Assessment
A study involving human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was approximately 25 µM, indicating significant cytotoxic potential linked to oxidative stress mechanisms .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results suggest promising antibacterial activity, highlighting its potential as a lead compound for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-fluorobenzoic acid depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and subsequent catalytic activity. The presence of the cyano and fluorine groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs from the literature include:
† Full name: 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
Key Observations:
Substituent Position and Acidity: The cyano group in 2-bromo-4-cyano-6-fluorobenzoic acid (position 4) enhances acidity more significantly than methyl or amino groups in analogs due to its strong electron-withdrawing nature. For example, 4-Bromo-2-fluoro-6-methylbenzoic acid (pKa ~2.8–3.2) is less acidic than cyano-substituted analogs, where pKa values may drop below 2.0 . Fluorine at position 6 (meta to COOH) further stabilizes the carboxylate anion through inductive effects .
Reactivity in Synthesis: Bromine at position 2 facilitates nucleophilic aromatic substitution (SNAr) reactions, similar to 2-bromo-4-fluoro-6-methylbenzoic acid, which is used in coupling reactions for drug intermediates . The cyano group offers a site for further functionalization (e.g., reduction to amine or hydrolysis to carboxylic acid), a feature absent in methyl- or amino-substituted analogs .
Thermal and Chemical Stability: Cyano-substituted benzoic acids generally exhibit lower thermal stability compared to methyl-substituted analogs due to the polarizable cyano group’s susceptibility to degradation under high temperatures .
Biological Activity
2-Bromo-4-cyano-6-fluorobenzoic acid is an aromatic compound characterized by the presence of a bromine atom, a cyano group, and a fluorine atom on a benzoic acid framework. Its unique molecular structure enhances its reactivity and potential applications in various biological contexts.
- Molecular Formula : C₇H₄BrFNO₂
- Molecular Weight : Approximately 232.02 g/mol
- Melting Point : 167–169 °C
- Boiling Point : 289 °C at 1013 hPa
These properties contribute to its utility in organic synthesis and pharmaceutical development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group enhances its electrophilic nature, making it a potential inhibitor or modulator of specific biological pathways.
Case Studies and Research Findings
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that halogenated benzoic acids can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
- Enzyme Inhibition : A study focusing on the inhibition of P-glycoprotein (P-gp) revealed that derivatives of benzoic acid could effectively inhibit this critical protein involved in drug resistance in cancer cells. The structural modifications, including those present in this compound, enhance binding affinity to P-gp .
- Neuroprotective Effects : Another area of investigation has been the neuroprotective effects of similar compounds in models of neurodegeneration. The unique functional groups may contribute to their ability to cross the blood-brain barrier, offering potential therapeutic avenues for conditions such as Alzheimer's disease .
Comparative Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antitumor, P-gp inhibition | |
| 5-Bromo-4-cyano-2-fluorobenzoic acid | Antimicrobial, enzyme inhibition | |
| 4-Cyano-3-fluorobenzoic acid | Antioxidant properties |
Synthesis Pathways
The synthesis of this compound can be achieved through various chemical reactions involving bromination, fluorination, and cyanation of benzoic acid derivatives. These synthetic routes often utilize transition metal catalysts to enhance yield and selectivity.
Applications in Pharmaceuticals
Due to its biological activity, this compound is being explored as a lead compound for developing new pharmaceuticals targeting cancer and neurodegenerative diseases. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
